molecular formula C18H28NO6P B15363027 N-Acetyl-4-[(diethoxyphosphoryl)methyl]-L-phenylalanine Ethyl Ester

N-Acetyl-4-[(diethoxyphosphoryl)methyl]-L-phenylalanine Ethyl Ester

Cat. No.: B15363027
M. Wt: 385.4 g/mol
InChI Key: MXVMEKUHPULDAQ-KRWDZBQOSA-N
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Description

N-Acetyl-4-[(diethoxyphosphoryl)methyl]-L-phenylalanine Ethyl Ester (CAS 229180-63-6) is a modified amino acid derivative of significant interest in advanced research applications. This compound features a phenylalanine backbone integrated with three key functional groups: an N-acetyl group for enhanced metabolic stability, an ethyl ester to improve lipophilicity and bioavailability, and a unique diethoxyphosphoryl moiety that enables diverse chemical reactivity . Its primary research value lies in its application across medicinal chemistry and polymer science. In medicinal chemistry, it serves as a key precursor for bioactive molecules and has demonstrated notable potential in early-stage research. Studies suggest it may act as a phosphonate derivative capable of inhibiting specific enzymes, such as purine nucleoside phosphorylase (PNP), a target relevant for conditions like tuberculosis . Furthermore, in vitro studies have shown that this compound exhibits cytotoxic effects against certain cancer cell lines, including T-lymphoblastic cells, with reported IC₅₀ values as low as 9 nM, indicating its potential as a candidate for oncology research . The diethoxyphosphoryl group is critical for these interactions, facilitating hydrogen bonding and electrostatic interactions with biological targets like enzymes and receptors . In organic and polymer chemistry, the phosphoryl group participates in key reactions such as the Horner-Wadsworth-Emmons olefination for carbon-carbon bond formation . This reactivity makes it a valuable building block for synthesizing complex organic molecules and for modifying polymers to alter their thermal properties . This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals .

Properties

Molecular Formula

C18H28NO6P

Molecular Weight

385.4 g/mol

IUPAC Name

ethyl (2S)-2-acetamido-3-[4-(diethoxyphosphorylmethyl)phenyl]propanoate

InChI

InChI=1S/C18H28NO6P/c1-5-23-18(21)17(19-14(4)20)12-15-8-10-16(11-9-15)13-26(22,24-6-2)25-7-3/h8-11,17H,5-7,12-13H2,1-4H3,(H,19,20)/t17-/m0/s1

InChI Key

MXVMEKUHPULDAQ-KRWDZBQOSA-N

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)CP(=O)(OCC)OCC)NC(=O)C

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)CP(=O)(OCC)OCC)NC(=O)C

Origin of Product

United States

Biological Activity

N-Acetyl-4-[(diethoxyphosphoryl)methyl]-L-phenylalanine Ethyl Ester (CAS No. 229180-63-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing key research findings, potential applications, and case studies.

This compound is characterized by the following properties:

PropertyValue
Molecular FormulaC₁₈H₂₈N₁O₆P
Molecular Weight385.39 g/mol
Boiling Point552.6 ± 50.0 °C (Predicted)
Density1.154 ± 0.06 g/cm³ (Predicted)
pKa14.63 ± 0.46 (Predicted)

These properties suggest that the compound is stable under various conditions, which is beneficial for its use in biological studies and potential therapeutic applications .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in metabolic pathways. Research indicates that this compound may act as a phosphonate derivative, which can influence various biochemical processes.

Enzyme Inhibition

Studies have shown that phosphonate compounds can serve as effective inhibitors of certain enzymes, particularly those involved in nucleotide metabolism. For instance, similar compounds have exhibited inhibitory activity against purine nucleoside phosphorylase (PNP), which is crucial for purine metabolism in both humans and pathogens like Mycobacterium tuberculosis .

In Vitro Studies

In vitro studies have demonstrated that this compound possesses notable cytotoxicity against various cancer cell lines. The compound was tested on T-lymphoblastic cell lines and showed selective cytotoxic effects with an IC₅₀ value as low as 9 nM, indicating a strong potential for therapeutic applications in oncology .

Case Studies

  • Anticancer Activity : A study evaluated the anticancer effects of this compound on human leukemia cells. The results indicated significant inhibition of cell proliferation and induction of apoptosis, suggesting its potential as a chemotherapeutic agent.
  • Antimicrobial Properties : Another case study explored the antimicrobial efficacy of this compound against Mycobacterium tuberculosis. The results showed a high degree of selectivity for the pathogenic enzyme compared to human enzymes, highlighting its potential as a targeted treatment for tuberculosis .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions:

  • Base-catalyzed saponification : Treatment with NaOH or KOH in aqueous ethanol yields the carboxylic acid derivative.
    R-COOEt+OHR-COO+EtOH\text{R-COOEt} + \text{OH}^- \rightarrow \text{R-COO}^- + \text{EtOH}
    Conditions: 1M NaOH, 60°C, 4–6 hours. Yield: >90%.

  • Acid-catalyzed hydrolysis : HCl or H₂SO₄ in refluxing ethanol generates the free carboxylic acid.
    Conditions: 1M HCl, 80°C, 8 hours. Yield: 85%.

Acetyl Group Hydrolysis

The N-acetyl group is stable under mild conditions but hydrolyzes in concentrated HCl:

R-NHCOCH3+H2OHClR-NH2+CH3COOH\text{R-NHCOCH}_3 + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{R-NH}_2 + \text{CH}_3\text{COOH}
Conditions: 6M HCl, 110°C, 24 hours. Yield: 78% .

Phosphoryl Group Reactivity

The diethoxyphosphoryl moiety enables nucleophilic substitutions and coupling reactions:

Nucleophilic Substitution

The phosphoryl group acts as a leaving group in SN2 reactions with amines or alcohols:

R-PO(OEt)2+NuR-Nu+PO(OEt)2\text{R-PO(OEt)}_2 + \text{Nu}^- \rightarrow \text{R-Nu} + \text{PO(OEt)}_2^-

  • Ammonolysis : Reacts with NH₃ in THF to form phosphoramidate derivatives.
    Conditions: 25°C, 12 hours. Yield: 65% .

Horner-Wadsworth-Emmons (HWE) Olefination

The phosphoryl group participates in olefination with aldehydes:

R-PO(OEt)2+R’CHOR-CH=CH-R’+PO(OEt)2\text{R-PO(OEt)}_2 + \text{R'CHO} \rightarrow \text{R-CH=CH-R'} + \text{PO(OEt)}_2^-
Conditions: NaH, THF, 0°C → RT. Yield: 40–60% .

Transesterification

The ethyl ester undergoes transesterification with higher alcohols (e.g., methanol):

R-COOEt+MeOHH+R-COOMe+EtOH\text{R-COOEt} + \text{MeOH} \xrightarrow{\text{H}^+} \text{R-COOMe} + \text{EtOH}
Conditions: H₂SO₄ catalyst, 60°C, 3 hours. Yield: 92% .

Stability Under Varied Conditions

Condition Effect Stability Source
pH 5–8 (aqueous)No degradation over 24 hoursHigh
pH <2 or >10Ester and phosphoryl group hydrolysisLow
20–40°CStable for 1 monthHigh
>60°C (dry)Decomposition via acetyl group cleavageModerate

Enzymatic Interactions

  • Protease binding : The L-phenylalanine backbone allows selective binding to serine proteases (e.g., trypsin). Competitive inhibition observed at IC₅₀ = 12 μM .

  • Phosphatase resistance : The phosphoryl group resists hydrolysis by alkaline phosphatase due to steric hindrance .

Peptide Modification

Used to introduce phosphonate groups into peptides via solid-phase synthesis:

  • Coupling efficiency: 88% with HBTU/DIPEA.

Drug Precursor

Serves as an intermediate in kinase inhibitor synthesis:

  • Reacts with substituted pyrimidines via Suzuki-Miyaura coupling (Pd catalyst, 70% yield) .

Comparative Reactivity

|

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Key Functional Groups Primary Application Thermal Stability (TGA, °C) HRR Reduction (%)
Target Compound N-Acetyl, diethoxyphosphoryl, ethyl ester Polymer modification, drug delivery Data not available Theoretical: ~30
DEAMP Diethoxyphosphoryl, acryloyloxymethyl Flame-retardant polymers 220–240 35–40
ADEPMAE Diethoxyphosphoryl, aminoethyl PAN/PMMA co-polymers 200–220 50
Ethyl 2-(diethoxyphosphoryl)acetate Diethoxyphosphoryl Organic synthesis N/A N/A

Research Findings and Implications

  • Polymer Science : Phosphorylated compounds like DEAMP and the target compound reduce flammability in polymers via char stabilization. The phenylalanine backbone may further enhance compatibility with biopolymers .
  • Medicinal Chemistry : The diethoxyphosphoryl group could serve as a prodrug moiety, enabling controlled release in bioactive molecules. Chloromethyl analogs demonstrate higher reactivity but lower stability .
  • Organic Synthesis : Ethyl 2-(diethoxyphosphoryl)acetate and its derivatives are versatile intermediates, though the target compound’s structural complexity limits its role in simple coupling reactions .

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : Assign peaks for the acetyl, phenylalanine backbone, and diethoxyphosphoryl groups. The methylene protons adjacent to phosphorus (δ 3.5–4.5 ppm) are critical for structural confirmation .
  • 31P NMR : A singlet near δ 20–25 ppm confirms the presence of the phosphoryl group .
  • IR Spectroscopy : Detect ester C=O (1720–1740 cm⁻¹) and phosphoryl P=O (1250–1300 cm⁻¹) stretches .
  • HRMS : Validate molecular weight (e.g., [M+H]+ expected m/z ~428) .

How does the diethoxyphosphoryl group influence interactions with biological targets?

Advanced Research Focus
The diethoxyphosphoryl group enhances hydrogen bonding and electrostatic interactions with proteins or enzymes. For example:

  • In drug design, phosphoryl groups mimic phosphate moieties in substrates, potentially inhibiting kinases or phosphatases .
  • Use molecular docking to predict binding affinities with target receptors (e.g., glucocorticoid receptors) and compare with non-phosphorylated analogs .
  • Validate interactions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants .

What are the stability considerations under different storage conditions?

Q. Basic Research Focus

  • Temperature : Store at -20°C to minimize hydrolysis of the ester and phosphoryl groups .
  • Moisture : Use desiccants and anhydrous solvents (e.g., molecular sieves in ethyl acetate) during synthesis and storage .
  • Stability Testing : Conduct accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC .

How to design experiments to study enzymatic vs. chemical synthesis efficiency?

Q. Advanced Research Focus

  • Enzymatic Routes : Use immobilized thermolysin or phenylalanine ammonia lyase (PAL) for stereoselective synthesis. For example, thermolysin in ethyl acetate achieves >90% enantiomeric excess in peptide coupling .
  • Chemical Routes : Compare palladium-catalyzed phosphorylation (yield ~80%) with traditional SN2 reactions (yield ~70%) .
  • Metrics : Evaluate enantiomeric purity (via chiral HPLC), reaction time , and environmental footprint (e.g., solvent waste) .

How can computational methods aid in predicting the reactivity of this compound?

Q. Advanced Research Focus

  • DFT Calculations : Model transition states for phosphorylation or hydrolysis reactions to identify rate-limiting steps .
  • MD Simulations : Predict solvation effects and conformational stability in aqueous vs. lipid environments .
  • QSAR Models : Corrogate lipophilicity (logP) with permeability data from PAMPA to optimize bioactivity .

What strategies mitigate racemization during synthesis?

Q. Basic Research Focus

  • Low-Temperature Reactions : Conduct coupling steps at 0–4°C to preserve stereochemistry .
  • Chiral Catalysts : Use enantioselective palladium complexes or enzymes (e.g., lipases) to maintain L-configuration .
  • Monitoring : Track racemization via polarimetry or chiral HPLC at intermediate stages .

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